PROTAC EGFR degrader 4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

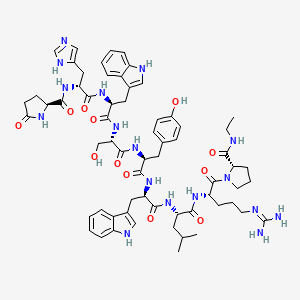

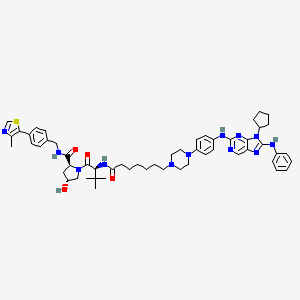

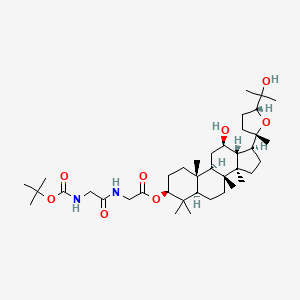

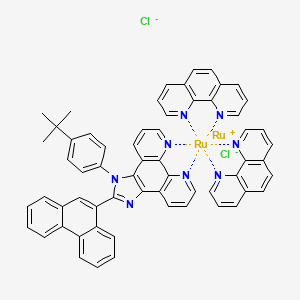

PROTAC EGFR degrader 4 is a potent proteolysis targeting chimera (PROTAC) designed to target and degrade mutant epidermal growth factor receptor (EGFR) proteins. This compound has shown significant efficacy in degrading specific EGFR mutants, such as EGFRdel19 and EGFRL858R/T790M, which are commonly associated with various cancers .

Méthodes De Préparation

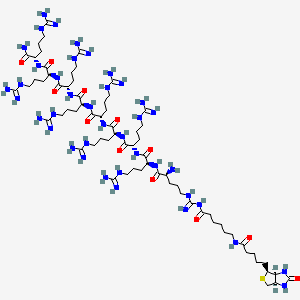

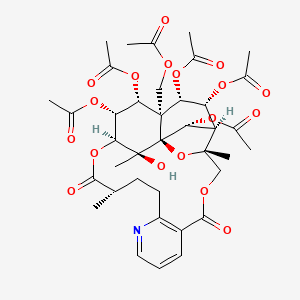

The synthesis of PROTAC EGFR degrader 4 involves selecting a high-affinity EGFR inhibitor as the ligand and linking it to an E3 ubiquitin ligase ligand through a suitable linker. The synthetic route typically involves:

Ligand Selection: Choosing a purine derivative with high EGFR inhibitory activity.

Linker Design: Using molecular docking models to identify appropriate linker attachment points.

Coupling Reaction: Connecting the EGFR ligand to the E3 ligase ligand using standard coupling reactions.

Industrial production methods for this compound are not extensively documented, but they would likely involve scalable synthesis techniques and rigorous purification processes to ensure high yield and purity.

Analyse Des Réactions Chimiques

PROTAC EGFR degrader 4 undergoes several types of chemical reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions during its synthesis.

Oxidation and Reduction: These reactions may be involved in modifying the ligands or linkers.

Coupling Reactions: Common reagents include coupling agents like EDCI or DCC, and conditions often involve mild temperatures and inert atmospheres.

The major products formed from these reactions are the desired PROTAC molecule and any by-products from the coupling reactions.

Applications De Recherche Scientifique

PROTAC EGFR degrader 4 has a wide range of scientific research applications:

Chemistry: Used to study the degradation of specific proteins and the effects of protein knockdown.

Biology: Helps in understanding the role of EGFR in cellular processes and disease mechanisms.

Industry: Could be used in the development of targeted cancer therapies and personalized medicine approaches.

Mécanisme D'action

PROTAC EGFR degrader 4 works by forming a ternary complex with the target EGFR protein and an E3 ubiquitin ligase. This complex facilitates the ubiquitination of the EGFR protein, marking it for degradation by the proteasome. The degradation of EGFR disrupts downstream signaling pathways that promote cancer cell growth and survival .

Comparaison Avec Des Composés Similaires

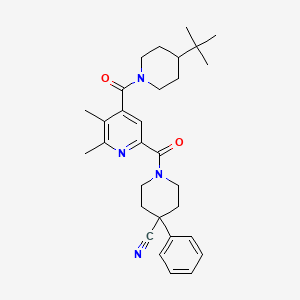

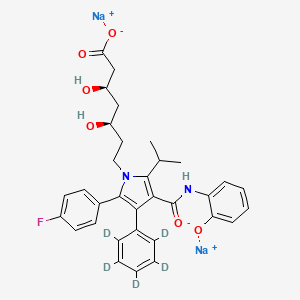

PROTAC EGFR degrader 4 is unique in its ability to selectively degrade specific EGFR mutants. Similar compounds include:

Gefitinib-based PROTAC 3: Targets EGFR with exon 19 deletion and L858R mutation.

PROTAC EGFR degrader 5: Effective against EGFRDel19 and induces apoptosis in cancer cells.

PROTAC EGFR degrader 6: Uses a different E3 ligase ligand and also targets EGFRDel19.

HJM-561: Selectively degrades EGFRDel19/T790M/C797S and L858R/T790M/C797S triple mutants.

These compounds highlight the versatility and specificity of PROTAC technology in targeting various EGFR mutations.

Propriétés

Formule moléculaire |

C55H70N12O4S |

|---|---|

Poids moléculaire |

995.3 g/mol |

Nom IUPAC |

(2S,4R)-1-[(2S)-2-[7-[4-[4-[(8-anilino-9-cyclopentylpurin-2-yl)amino]phenyl]piperazin-1-yl]heptanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H70N12O4S/c1-37-48(72-36-58-37)39-21-19-38(20-22-39)33-56-51(70)46-32-44(68)35-66(46)52(71)49(55(2,3)4)62-47(69)18-10-5-6-13-27-64-28-30-65(31-29-64)42-25-23-41(24-26-42)59-53-57-34-45-50(63-53)67(43-16-11-12-17-43)54(61-45)60-40-14-8-7-9-15-40/h7-9,14-15,19-26,34,36,43-44,46,49,68H,5-6,10-13,16-18,27-33,35H2,1-4H3,(H,56,70)(H,60,61)(H,62,69)(H,57,59,63)/t44-,46+,49-/m1/s1 |

Clé InChI |

MCPFQJKJCFMAIH-CRHSMECVSA-N |

SMILES isomérique |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCC9)O |

SMILES canonique |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN4CCN(CC4)C5=CC=C(C=C5)NC6=NC=C7C(=N6)N(C(=N7)NC8=CC=CC=C8)C9CCCC9)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12399460.png)

![3-Amino-9-[2-carboxy-4-[6-[4-[4-[[4-(furan-2-yl)-11-methyl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,9-pentaen-7-yl]amino]-4-oxobutyl]triazol-1-yl]hexylcarbamoyl]phenyl]-6-iminoxanthene-4,5-disulfonate;triethylazanium](/img/structure/B12399479.png)

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399480.png)